Diphenoxyphosphinyl isothiocyanate
Overview
Description
Diphenoxyphosphinyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The general structure of isothiocyanates is R–N=C=S, where R represents an organic group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenoxyphosphinyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with thiophosgene. This reaction typically requires a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent unwanted side reactions . Another method involves the use of carbon disulfide and amines, followed by desulfurization to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, yield, and safety. For instance, the use of thiophosgene, although efficient, is limited due to its toxicity and handling difficulties .
Chemical Reactions Analysis
Types of Reactions
Diphenoxyphosphinyl isothiocyanate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.
Substitution: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diphenoxyphosphinyl sulfoxide, while reduction can produce diphenoxyphosphinyl amine .
Scientific Research Applications
Diphenoxyphosphinyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenoxyphosphinyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its biological activities, such as enzyme inhibition and protein modification . The compound can also induce oxidative stress by generating reactive oxygen species, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenoxyphosphinyl isothiocyanate include:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Uniqueness
What sets this compound apart from these similar compounds is its unique diphenoxyphosphinyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and allows for the formation of more complex molecular structures, making it a valuable compound in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
[isothiocyanato(phenoxy)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10NO3PS/c15-18(14-11-19,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWFFSAYBRMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=C=S)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063838 | |
Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5401-14-9 | |
Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5401-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl phosphoroisothiocyanatidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenoxyphosphinyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphor(isothiocyanatidic) acid, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl (isothiocyanato)phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diphenyl phosphoroisothiocyanatidate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLR79EMU7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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